N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride is a synthetic small molecule featuring a benzoxadiazole (benzofurazan) core fused with a benzene ring and substituted with a fluorinated phenylaminomethyl group. The benzoxadiazole moiety (2,1,3-benzoxadiazole) is a bicyclic heteroaromatic system known for its electron-deficient character, which facilitates π-π stacking interactions in biological targets. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2.ClH/c16-12-6-9(7-17)4-5-10(12)8-18-15(21)11-2-1-3-13-14(11)20-22-19-13;/h1-6H,7-8,17H2,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQKDXCRUVIIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide; hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 337.77 g/mol
CAS Number: [Not provided in search results]
The biological activity of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide; hydrochloride is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor of certain viral infections, particularly filoviruses such as Ebola and Marburg viruses.
Key Findings:
- Inhibition of Viral Entry: Research indicates that derivatives of 4-(aminomethyl)benzamides exhibit significant inhibitory effects on the entry of filoviruses into host cells. Compounds similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole have shown promising results in vitro .
- Metabolic Stability: Some derivatives have demonstrated good metabolic stability in plasma and liver microsomes from both rats and humans, indicating a potential for therapeutic development .
Biological Activity
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antiviral Efficacy Against Filoviruses:
-
Cytotoxic Studies:
- In cytotoxicity assays using rat glioma cell lines (C6), several derivatives were tested. While some exhibited no cytotoxic effects at concentrations up to 5000 μM, others showed significant activity, suggesting that modifications in the benzoxadiazole structure could enhance anticancer properties .
- Pharmacokinetics:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The benzoxadiazole core distinguishes this compound from analogs with pyrimidoindole, oxadiazole, or benzofuran systems (Table 1).
Insights: The benzoxadiazole’s fused system offers superior electronic properties for target binding compared to monocyclic oxadiazoles .
Functional Group Modifications
- Aminomethyl Side Chain: This group is shared with compounds in (e.g., 2de, 2df), which demonstrated antibacterial activity, suggesting a possible role in enhancing cell permeability or target engagement .
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound : The hydrochloride salt likely reduces logP (improving solubility) compared to neutral forms. Molecular weight (~350–400 g/mol estimated) aligns with drug-like properties.
- Comparisons :
Stability and Reactivity
- The benzoxadiazole’s electron-deficient nature may increase metabolic stability compared to benzofurans (), which are prone to oxidative degradation .
Pharmacological Implications (Inferred)
The aminomethyl group and fluorinated aryl moiety may mimic binding motifs seen in kinase inhibitors (e.g., ’s BMS-354825) .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how is purity validated?
A multi-step synthesis approach is typically employed, starting with functionalization of the benzoxadiazole core followed by coupling with the fluorophenyl-aminomethyl moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to link the benzoxadiazole carboxyl group to the aminomethyl fluorophenyl intermediate .
- Salt formation : React the free base with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, enhancing solubility .
- Purification : Column chromatography (silica gel, eluting with dichloromethane/methanol gradients) followed by recrystallization from ethanol/water mixtures ensures high purity (>98%). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 identifies key signals: benzoxadiazole protons (δ 7.5–8.5 ppm), fluorophenyl aromatic protons (δ 6.8–7.3 ppm), and aminomethyl CH2 (δ 3.8–4.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula .
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. How does the hydrochloride salt affect solubility and stability?
The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies under physiological conditions (pH 2–8, 37°C) show degradation <5% over 24 hours at pH 7.4, but accelerated hydrolysis occurs below pH 3. Store lyophilized powder at -20°C in desiccated conditions to prevent hygroscopic degradation .
Q. What preliminary assays assess its pharmacological potential?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) using fluorogenic substrates .
- Solubility-logP profile : Determine partition coefficients (octanol/water) to predict membrane permeability .
Q. What are the key storage and handling protocols?
- Storage : -20°C in airtight, light-protected vials with desiccant packs to prevent clumping .
- Handling : Use inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation of the aminomethyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products during synthesis?
- Solvent selection : Replace THF with DMF to enhance coupling efficiency and reduce unreacted intermediates .
- Temperature control : Maintain 0–5°C during amide coupling to minimize racemization .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura cross-coupling of fluorophenyl fragments, optimizing ligand-to-metal ratios to suppress homocoupling .
Q. How to resolve discrepancies between computational and experimental spectral data?
- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data to identify conformational mismatches .
- X-ray crystallography : Resolve ambiguous NOE correlations by growing single crystals (ethanol/water slow evaporation) and solving the crystal structure .
Q. What experimental designs assess stability under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS. For example, at pH 2, hydrolysis of the benzoxadiazole ring leads to a 25% loss of parent compound within 12 hours .
- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C for the hydrochloride form) .
Q. How to design SAR studies targeting the fluorophenyl and benzoxadiazole moieties?
- Analog synthesis : Replace the fluorophenyl group with chlorophenyl or methoxyphenyl derivatives to evaluate halogen/electron effects on target binding .
- Bioisosteric substitution : Swap benzoxadiazole with benzothiazole or oxadiazole and compare IC50 values in enzyme assays .
Q. What strategies validate target specificity in cellular assays?
- Competitive binding assays : Use fluorescence polarization with labeled inhibitors (e.g., FITC-conjugated probes) to quantify displacement by the compound .
- CRISPR knockouts : Generate cell lines lacking the putative target protein (e.g., EGFR) and measure residual activity to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
